molecular formula C13H20ClNO B15188126 1-(p-Methoxybenzyl)piperidine hydrochloride

1-(p-Methoxybenzyl)piperidine hydrochloride

Cat. No.: B15188126
M. Wt: 241.76 g/mol
InChI Key: SUJLHRNNPKLPPV-UHFFFAOYSA-N
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Description

1-(p-Methoxybenzyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a methoxybenzyl group attached to the nitrogen atom of the piperidine ring, and it is commonly used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Methoxybenzyl)piperidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of p-methoxybenzyl chloride with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

1-(p-Methoxybenzyl)piperidine hydrochloride has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound can be utilized in biological studies to investigate the effects of piperidine derivatives on biological systems.

  • Medicine: It serves as a precursor or intermediate in the synthesis of drugs that target various diseases and conditions.

  • Industry: The compound is employed in the chemical industry for the production of specialty chemicals and materials.

Mechanism of Action

1-(p-Methoxybenzyl)piperidine hydrochloride can be compared with other similar compounds, such as 1-benzylpiperidine, 1-(p-tolylmethyl)piperidine, and 1-(p-hydroxybenzyl)piperidine. These compounds share structural similarities but differ in the nature of the substituent on the benzyl group. The presence of the methoxy group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.

Comparison with Similar Compounds

  • 1-Benzylpiperidine

  • 1-(p-Tolylmethyl)piperidine

  • 1-(p-Hydroxybenzyl)piperidine

  • 1-(p-Nitrobenzyl)piperidine

This comprehensive overview provides a detailed understanding of 1-(p-Methoxybenzyl)piperidine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14;/h5-8H,2-4,9-11H2,1H3;1H

InChI Key

SUJLHRNNPKLPPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2.Cl

Origin of Product

United States

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